1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves a multi-step process. One common method includes the nitration of 4-bromoaniline to introduce the nitro group, followed by the formation of the piperidine ring through a series of cyclization reactions. The final step involves the methylation of the piperidine nitrogen atoms using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(4-amino-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and bromine groups can influence its interaction with biological targets.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes. Its reactivity makes it a valuable compound for industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-(4-Bromo-2-nitrophenyl)piperidine: Lacks the dimethyl substitution on the piperidine ring.
1-(4-Chloro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-2-aminophenyl)-N,N-dimethylpiperidin-4-amine: The nitro group is reduced to an amino group.
Uniqueness: 1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to the combination of the bromine and nitro groups on the phenyl ring, along with the dimethyl substitution on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(14)9-13(12)17(18)19/h3-4,9,11H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQIIXUQKCLMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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